N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine
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Overview
Description
N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a naphthalene ring attached to an ethylamine chain with two diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine typically involves the reaction of 2-naphthylamine with diethylamine under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be reacted with diethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways .
Comparison with Similar Compounds
N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine can be compared with other similar compounds such as:
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
2-(naphthalen-1-yl)ethan-1-amine: A similar compound with a naphthalene ring but different substituents.
Isotonitazene: A compound with a similar amine structure but different functional groups and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
62171-68-0 |
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Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N,N-diethyl-2-naphthalen-2-ylethanamine |
InChI |
InChI=1S/C16H21N/c1-3-17(4-2)12-11-14-9-10-15-7-5-6-8-16(15)13-14/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
OFKNVZUQAAYOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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